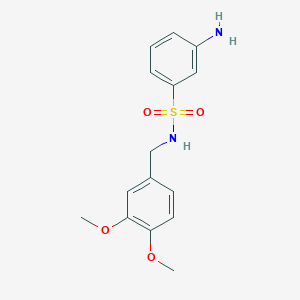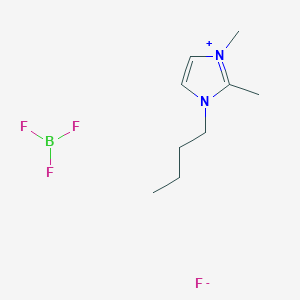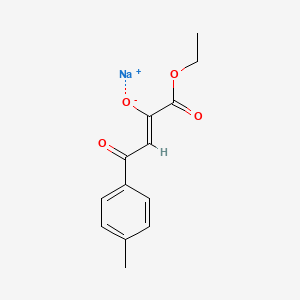
sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate is an organic compound that belongs to the class of enolates. This compound is characterized by the presence of an ethoxy group, a methylphenyl group, and a dioxobut-2-en-2-olate moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate typically involves the reaction of ethyl acetoacetate with 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired enolate.
Industrial Production Methods: In an industrial setting, the compound can be produced using a continuous flow reactor to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enolates with various functional groups.
Applications De Recherche Scientifique
Sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. Its enolate moiety allows it to participate in conjugate addition reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Sodium (2Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate can be compared with other enolate compounds such as:
Sodium (2Z)-1-ethoxy-4-phenyl-1,4-dioxobut-2-en-2-olate: Similar structure but lacks the methyl group on the phenyl ring.
Sodium (2Z)-1-ethoxy-4-(4-chlorophenyl)-1,4-dioxobut-2-en-2-olate: Contains a chlorine substituent instead of a methyl group, which can affect its reactivity and biological activity.
Sodium (2Z)-1-ethoxy-4-(4-methoxyphenyl)-1,4-dioxobut-2-en-2-olate: Contains a methoxy group, which can influence its chemical properties and applications.
Propriétés
Formule moléculaire |
C13H13NaO4 |
|---|---|
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
sodium;(Z)-1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate |
InChI |
InChI=1S/C13H14O4.Na/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10;/h4-8,15H,3H2,1-2H3;/q;+1/p-1/b12-8-; |
Clé InChI |
QIXDQTGZALVPFR-JCTPKUEWSA-M |
SMILES isomérique |
CCOC(=O)/C(=C/C(=O)C1=CC=C(C=C1)C)/[O-].[Na+] |
SMILES canonique |
CCOC(=O)C(=CC(=O)C1=CC=C(C=C1)C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


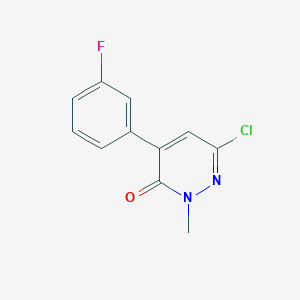
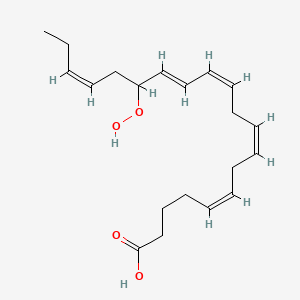
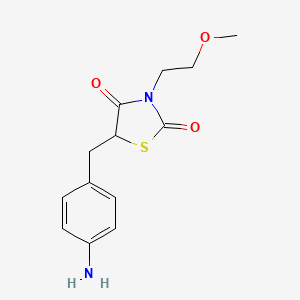
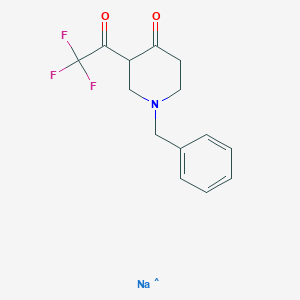
![1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
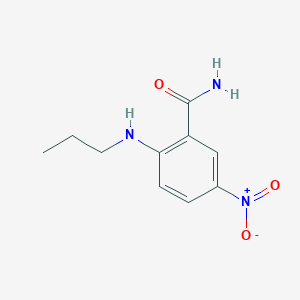
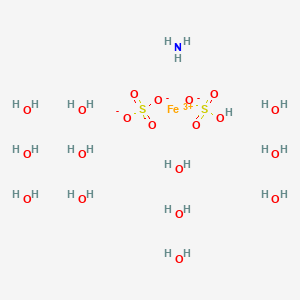
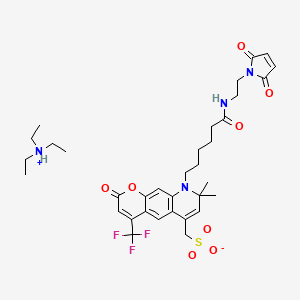

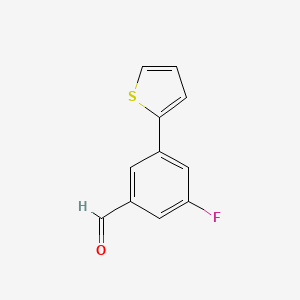
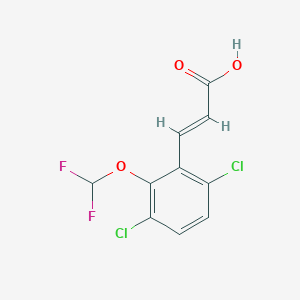
![3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid](/img/structure/B15340722.png)
